Perfluoro(1-oxaspiro[4.4]nonane)
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Overview
Description
Perfluoro(1-oxaspiro[4.4]nonane) is a fluorinated organic compound known for its unique spirocyclic structure. This compound is characterized by its high thermal and chemical stability, making it an inert solvent in various industrial applications .
Preparation Methods
The synthesis of Perfluoro(1-oxaspiro[4.4]nonane) involves the fluorination of precursor compounds. One common method includes the reaction of perfluorinated alkenes with oxygen-containing reagents under controlled conditions . Industrial production methods typically involve electrochemical fluorination, which ensures the complete fluorination of the organic substrate, resulting in a highly stable perfluorinated compound .
Chemical Reactions Analysis
Perfluoro(1-oxaspiro[4.4]nonane) is relatively inert due to the strong carbon-fluorine bonds, making it resistant to many chemical reactions. it can undergo specific reactions under extreme conditions. For instance, it can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles . Common reagents for these reactions include strong bases and nucleophiles such as amines and alkoxides . The major products formed from these reactions are typically substituted spirocyclic compounds .
Scientific Research Applications
Perfluoro(1-oxaspiro[4.4]nonane) has several applications in scientific research due to its stability and inertness. In chemistry, it is used as a solvent for reactions involving highly reactive species . In biology and medicine, its inert nature makes it suitable for use in drug delivery systems where non-reactivity with biological molecules is crucial . Additionally, it is employed in the industry as a heat transfer fluid and in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism of action of Perfluoro(1-oxaspiro[4.4]nonane) primarily involves its role as an inert medium. Its molecular structure, characterized by strong carbon-fluorine bonds, ensures that it does not participate in chemical reactions under normal conditions . This inertness is beneficial in applications where the compound needs to remain stable and non-reactive .
Comparison with Similar Compounds
Perfluoro(1-oxaspiro[4.4]nonane) can be compared to other perfluorinated compounds such as perfluorobutanesulfonyl fluoride and perfluorooctanoic acid . While all these compounds share the characteristic of high stability due to the presence of carbon-fluorine bonds, Perfluoro(1-oxaspiro[4.4]nonane) is unique due to its spirocyclic structure, which imparts additional rigidity and stability . Similar compounds include perfluorobutanesulfonyl fluoride, which is used as an electrophile in organic synthesis, and perfluorooctanoic acid, known for its use in the production of fluoropolymers .
Properties
CAS No. |
73187-04-9 |
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Molecular Formula |
C8F14O |
Molecular Weight |
378.06 g/mol |
IUPAC Name |
2,2,3,3,4,4,6,6,7,7,8,8,9,9-tetradecafluoro-1-oxaspiro[4.4]nonane |
InChI |
InChI=1S/C8F14O/c9-2(10)1(3(11,12)6(17,18)5(2,15)16)4(13,14)7(19,20)8(21,22)23-1 |
InChI Key |
WPMMEEGCKXSMFS-UHFFFAOYSA-N |
Canonical SMILES |
C12(C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(C(C(O2)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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